molecular formula C15H12O6 B191524 2-Hydroxynaringenin CAS No. 58124-18-8

2-Hydroxynaringenin

Cat. No. B191524
CAS RN: 58124-18-8
M. Wt: 288.25 g/mol
InChI Key: NFENYLPEYDNIMO-UHFFFAOYSA-N
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Description

2-Hydroxynaringenin is a flavonoid compound . It can be isolated from Paeoniae Alba and the herbs of Flemingia macrophylla . It can catalyze the conversion of naringenin to apigenin and 2-Hydroxynaringenin .


Synthesis Analysis

The synthesis of 2-Hydroxynaringenin involves a C-glycosyltransferase (CGT) enzyme from Stenoloma chusanum (ScCGT1). Biochemical analyses revealed that ScCGT1 showed the C-glycosylation activity for phloretin, 2-hydroxynaringenin, and 2-hydroxyeriodictyol . Structure modeling and mutagenesis experiments indicated that the glycosylation of ScCGT1 may be initiated by the synergistic action of conserved residue His26 and Asp14 .


Molecular Structure Analysis

The molecular formula of 2-Hydroxynaringenin is C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .


Chemical Reactions Analysis

The chemical reactions of 2-Hydroxynaringenin involve C-glycosylation activity for phloretin, 2-hydroxynaringenin, and 2-hydroxyeriodictyol . The glycosylation of ScCGT1 may be initiated by the synergistic action of conserved residue His26 and Asp14 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxynaringenin include a density of 1.6±0.1 g/cm3, boiling point of 635.0±55.0 °C at 760 mmHg, vapour pressure of 0.0±2.0 mmHg at 25°C, enthalpy of vaporization of 98.6±3.0 kJ/mol, flash point of 245.7±25.0 °C, index of refraction of 1.736, molar refractivity of 71.7±0.3 cm3, #H bond acceptors: 6, #H bond donors: 4, #Freely Rotating Bonds: 1, #Rule of 5 Violations: 0, ACD/LogP: 2.25, ACD/LogD (pH 5.5): 1.88, ACD/BCF (pH 5.5): 15.72, ACD/KOC (pH 5.5): 248.35, ACD/LogD (pH 7.4): 1.41, ACD/BCF (pH 7.4): 5.39, ACD/KOC (pH 7.4): 85.21, Polar Surface Area: 107 Å2, Polarizability: 28.4±0.5 10-24 cm3, Surface Tension: 90.3±3.0 dyne/cm, Molar Volume: 178.7±3.0 cm3 .

Scientific Research Applications

Application in Biosynthesis of (iso)Schaftosides

Specific Scientific Field

Biochemistry and Biophysics

Summary of the Application

2-Hydroxynaringenin is used in the biosynthesis of (iso)schaftosides, bioactive natural products widely distributed in higher plants including cereal crops and medicinal herbs . These compounds are related to plant defense .

Methods of Application or Experimental Procedures

The biosynthesis of (iso)schaftosides is sequentially catalyzed by two -glycosyltransferases (CGTs), i.e., CGTa for -glucosylation of the 2-hydroxyflavanone aglycone and CGTb for -arabinosylation of the mono–glucoside .

Results or Outcomes

The two C enzymes of the same plant exhibit high homology but remarkably different sugar acceptor and donor selectivities . A total of 14 CGTa and CGTb enzymes were cloned and characterized from seven dicot and monocot plants .

Application in Glycosylation of Flavonoids

Specific Scientific Field

Applied Microbiology and Biotechnology

Summary of the Application

2-Hydroxynaringenin is used in the glycosylation of flavonoids, which can change the biological activity of flavonoids, increase water solubility, reduce toxic and side effects, and improve specific targeting .

Methods of Application or Experimental Procedures

Biotransformations catalyzed by uridine diphospho-glycosyltransferases provide an environmentally friendly way to construct glycosidic bonds without repetitive chemical synthetic steps of protection, activation, coupling, and deprotection .

Results or Outcomes

By the treatment of flavanone naringenin, the yield of 2-hydroxynaringenin-C-glucoside was significantly improved in yeast with the use of the F2H-CGT polyprotein construct .

Application in Synthesis of Flavonoid C-glycosides

Specific Scientific Field

Plant Biochemistry

Summary of the Application

2-Hydroxynaringenin is used in the synthesis of flavonoid C-glycosides, which are bioactive natural products found in plants . These compounds possess a variety of biological activities, including antirespiratory syncytial virus, antidiabetic, antihypertensive, hepatoprotective, anti-inflammatory, and antioxidant activities to mammals .

Methods of Application or Experimental Procedures

The synthesis of flavonoid C-glycosides involves the glycosylation of the 2-hydroxyflavanone aglycone . This process is catalyzed by two -glycosyltransferases (CGTs), CGTa for -glucosylation of the aglycone and CGTb for -arabinosylation of the mono–glucoside .

Results or Outcomes

The two CGT enzymes of the same plant exhibit high homology but remarkably different sugar acceptor and donor selectivities . A total of 14 CGTa and CGTb enzymes were cloned and characterized from seven dicot and monocot plants .

Application in Metabolic Engineering in Yeast

Specific Scientific Field

Biotechnology

Summary of the Application

2-Hydroxynaringenin is used in metabolic engineering in yeast to improve the yield of 2-hydroxynaringenin-C-glucoside .

Methods of Application or Experimental Procedures

The yield of 2-hydroxynaringenin-C-glucoside was significantly improved in yeast with the use of the F2H-CGT polyprotein construct .

Results or Outcomes

The treatment of flavanone naringenin resulted in a significant improvement in the yield of 2-hydroxynaringenin-C-glucoside .

Application in Synthesis of Bioactive Natural Products

Summary of the Application

2-Hydroxynaringenin is used in the synthesis of bioactive natural products widely distributed in higher plants including cereal crops and medicinal herbs . These compounds possess a variety of biological activities, including antirespiratory syncytial virus, antidiabetic, antihypertensive, hepatoprotective, anti-inflammatory, and antioxidant activities to mammals .

Methods of Application or Experimental Procedures

The biosynthesis of these bioactive natural products is sequentially catalyzed by two -glycosyltransferases (CGTs), i.e., CGTa for -glucosylation of the 2-hydroxyflavanone aglycone and CGTb for -arabinosylation of the mono–glucoside .

Results or Outcomes

Application in Synthesis of Flavonoid Glycosides

Summary of the Application

2-Hydroxynaringenin is used in the synthesis of flavonoid glycosides . These compounds usually show improved properties compared with their flavonoid aglycones, or the properties may be even different .

Methods of Application or Experimental Procedures

The synthesis of flavonoid glycosides involves the linkage between flavonoid aglycones and glycosyl groups . This process is catalyzed by uridine diphospho-glycosyltransferases .

Results or Outcomes

The glycosylation can change the biological activity of flavonoid, increase water solubility, reduce toxic and side effects, and improve specific targeting .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician . In case of ingestion, wash out mouth with water provided person is conscious. Never give anything by mouth to an unconscious person. Get medical attention. Do NOT induce vomiting unless directed to do so by medical personnel .

Future Directions

The future directions of 2-Hydroxynaringenin research involve the characterization of C-glycosyltransferase from fern species and provides a candidate gene and strategy for the efficient production of bioactive C-glycosides using enzyme catalysis and metabolic engineering . The current study features yeast as a promising host for production of flavone C-glycosides, and it provides a set of tools and strains for identifying and studying CGTs and their mechanisms of C-glycosylation .

properties

IUPAC Name

2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFENYLPEYDNIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153307
Record name 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxynaringenin

CAS RN

58124-18-8
Record name 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58124-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4',5,7-Tetrahydroxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
ML Hamilton, JC Caulfield, JA Pickett, AM Hooper - Tetrahedron Letters, 2009 - Elsevier
… uncinatum we completed a total synthesis of 2-hydroxynaringenin (1) using a rearrangement as … Deprotection produces 2-hydroxynaringenin (1) which could be further converted into …
Number of citations: 26 www.sciencedirect.com
XJ Han, YF Wu, S Gao, HN Yu, RX Xu, HX Lou… - FEBS letters, 2014 - Elsevier
… The recombinant protein exhibited high FNS I activity catalyzing the conversion of naringenin to apigenin and 2-hydroxynaringenin. The critical residue for flavanone-2-hydroxylation …
Number of citations: 41 www.sciencedirect.com
Y Hirade, N Kotoku, K Terasaka, Y Saijo-Hamano… - Febs Letters, 2015 - Elsevier
… Based on the in silico analysis, the enzymatic activity of UGT708D1 was assayed using 2-hydroxynaringenin, a possible precursor in vitexin biosynthesis, as a substrate. A soybean …
Number of citations: 70 www.sciencedirect.com
N Sultana, NH Lee - Phytotherapy Research: An International …, 2007 - Wiley Online Library
… It is interesting to observe that the isolated 2-hydroxynaringenin (7) showed significant radical scavenging activity, whereas naringenin has been reported to have less activity (Amic et al.…
Number of citations: 59 onlinelibrary.wiley.com
L Britsch - Archives of Biochemistry and Biophysics, 1990 - Elsevier
… 2-hydroxynaringenin was … 2-hydroxynaringenin into apigenin nor any effect on the yield of apigenin from naringenin could be observed. Even the presence of 1 mM 2-hydroxynaringenin …
Number of citations: 119 www.sciencedirect.com
CY Feng, SS Li, G Taguchi, Q Wu, DD Yin… - The Plant …, 2021 - Wiley Online Library
… 2-hydroxynaringenin C-glucoside into 2-hydroxynaringenin C-glucoside-C-arabinoside or … plumule can catalyse 2-hydroxynaringenin using UDP-glucose and 2-hydroxynaringenin C-…
Number of citations: 19 onlinelibrary.wiley.com
T Akashi, T Aoki, S Ayabe - FEBS letters, 1998 - Wiley Online Library
… Although a standard sample was inaccessible to us, this compound is likely to be 2-hydroxynaringenin, as its Rf (0.38), and also the Rf's of naringenin (0.75) and apigenin (0.58), …
Number of citations: 126 febs.onlinelibrary.wiley.com
H Ti, P Wu, L Lin, X Wei - Fitoterapia, 2011 - Elsevier
… with the presence of a moiety of 2-hydroxynaringenin [7]. Besides, … that 2 was closely similar to 2-hydroxynaringenin-7-O-β-… of two 2-epimers as that found in 2-hydroxynaringenin-7-O-β-…
Number of citations: 23 www.sciencedirect.com
H Yamamoto, M Senda, K Inoue - Phytochemistry, 2000 - Elsevier
… flavescens cells, naringenin and 2′-hydroxynaringenin were assumed to serve as prenyl acceptors, and 3,3-dimethylallyl diphosphate (DMAPP), isopentenyl diphosphate (IPP) and …
Number of citations: 54 www.sciencedirect.com
Z Ren, X Ji, Z Jiao, Y Luo, GQ Zhang, S Tao… - Horticulture …, 2020 - academic.oup.com
… Apart from the normal function of catalyzing 2-hydroxynaringenin and phloretin to the respective di-C-glycosides, DcaCGT also catalyzes apigenin to cosmosiin. Targeted metabolic …
Number of citations: 27 academic.oup.com

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